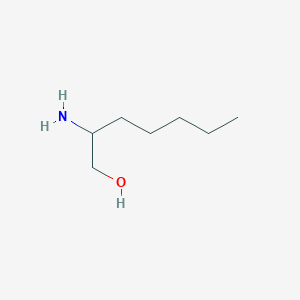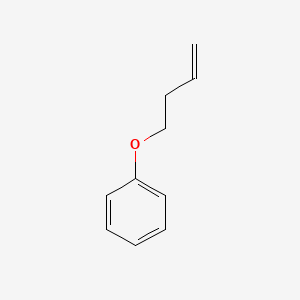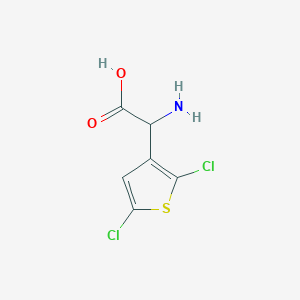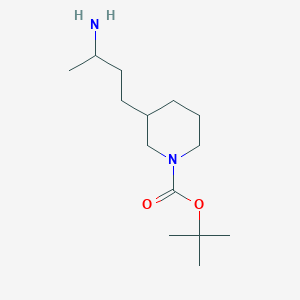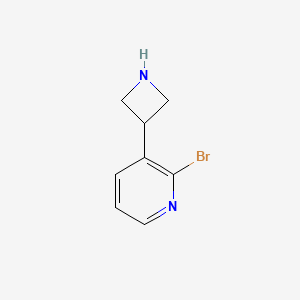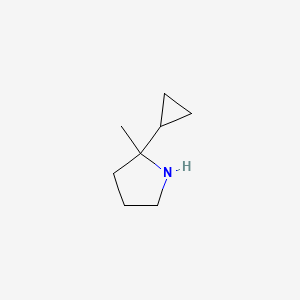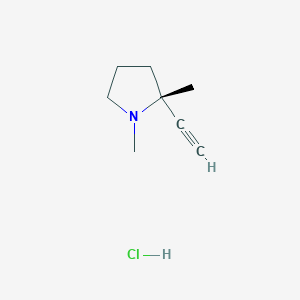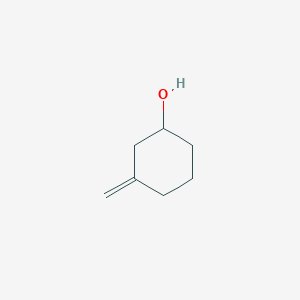-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
[2-(4-Fluorophenyl)ethyl]({[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl})amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxan-4-yl group, and an oxazol-5-yl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with an appropriate alkylating agent under controlled conditions.
Synthesis of the Oxan-4-yl Intermediate: This intermediate is prepared through a series of reactions, including cyclization and functional group transformations.
Coupling Reaction: The final step involves coupling the fluorophenyl and oxan-4-yl intermediates with an oxazol-5-yl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism may vary depending on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride
- 2-(4-Bromophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22ClFN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21FN2O2.ClH/c18-15-3-1-13(2-4-15)5-8-19-11-16-12-20-17(22-16)14-6-9-21-10-7-14;/h1-4,12,14,19H,5-11H2;1H |
InChI Key |
CCPNQJMTJINEFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(O2)CNCCC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
